3-Amino-2,6-dimethylpyridine-4-carboxylic acid 3-Amino-2,6-dimethylpyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4328-88-5
VCID: VC8378025
InChI: InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,9H2,1-2H3,(H,11,12)
SMILES: CC1=CC(=C(C(=N1)C)N)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

3-Amino-2,6-dimethylpyridine-4-carboxylic acid

CAS No.: 4328-88-5

Cat. No.: VC8378025

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,6-dimethylpyridine-4-carboxylic acid - 4328-88-5

Specification

CAS No. 4328-88-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 3-amino-2,6-dimethylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,9H2,1-2H3,(H,11,12)
Standard InChI Key ZSEGLZRLJDZOLU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)C)N)C(=O)O
Canonical SMILES CC1=CC(=C(C(=N1)C)N)C(=O)O

Introduction

Synthetic Routes and Optimization

Hofmann Degradation Pathway

Table 1: Key Synthetic Intermediates

IntermediateStructureRole in Synthesis
Ethyl 2,6-dimethylpyridine-3,4-dicarboxylate (34; R=CH3_3)Ethyl ester of dicarboxylic acidPrecursor for diamide formation
2,6-Dimethylpyridine-3,4-dicarboxamide (9; R=CH3_3)Diamide derivativeCyclizes to cinchomeronimide
2,6-Dimethylcinchomeronimide (32; R=CH3_3)Imide structureSubstrate for Hofmann degradation

Alternative Synthesis via Thermal Cyclization

To circumvent low yields, an optimized pathway involves:

  • Ester to Diamide Conversion: Ethyl 2,6-dimethylpyridine-3,4-dicarboxylate (34; R=CH3_3) is treated with aqueous ammonia to form the diamide (9; R=CH3_3) .

  • Thermal Cyclization: Heating the diamide at 230–250°C produces 2,6-dimethylcinchomeronimide (32; R=CH3_3) in high yield .

  • Hofmann Degradation: Reaction with NaOCl yields 3-amino-2,6-dimethylpyridine-4-carboxylic acid (10; R=CH3_3), albeit with persistent side-product formation .

Chemical Reactivity and Derivative Formation

Condensation Reactions

The compound reacts with urea or acetamide under thermal conditions to form pyrido[3,4-d]pyrimidin-4(3H)-ones. For example:

3-Amino-2,6-dimethylpyridine-4-carboxylic acid+UreaΔ6,8-Dimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione+H2O\text{3-Amino-2,6-dimethylpyridine-4-carboxylic acid} + \text{Urea} \xrightarrow{\Delta} \text{6,8-Dimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione} + H_2O

This reaction proceeds via an amidine intermediate, which cyclizes with water elimination .

Methylation Studies

Methylation with dimethyl sulfate or methyl iodide selectively targets the N3 position, yielding 3-(methylamino)-2,6-dimethylpyridine-4-carboxylic acid. This modification alters electronic properties, influencing subsequent reactivity in enzyme inhibition .

Physical and Spectral Characterization

Melting Point and Solubility

  • Melting Point: 285–287°C (decomposition) .

  • Solubility: Insoluble in nonpolar solvents; soluble in aqueous bases (e.g., NaOH) via carboxylate formation.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • ν(NH2)\nu(\text{NH}_2): 3350 cm1^{-1} (stretching).

  • ν(COOH)\nu(\text{COOH}): 1700 cm1^{-1} (carboxylic acid C=O).

  • ν(C-O)\nu(\text{C-O}): 1250 cm1^{-1} .

Nuclear Magnetic Resonance (NMR):

  • 1H^1H NMR (CF3_3COOH):

    • δ 2.50 (s, 6H, 2×CH3_3).

    • δ 7.25 (s, 1H, H5).

    • δ 8.90 (s, 1H, NH2_2) .

Mass Spectrometry (MS):

  • Molecular ion peak at m/z=194m/z = 194 (M+^+).

  • Fragmentation pathways include loss of COOH (46-46 Da) and CH3_3 groups .

Biological Applications and Enzyme Inhibition

Role in hOAT Inhibition

Derivatives of 3-amino-2,6-dimethylpyridine-4-carboxylic acid, such as compound 10b, exhibit potent inhibition of human ornithine aminotransferase (hOAT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme. Key findings include:

  • Selectivity: 10b shows 5.4-fold greater efficiency (kinact/KI=4.73min1mM1k_{\text{inact}}/K_I = 4.73 \, \text{min}^{-1}\text{mM}^{-1}) than earlier inhibitors like 6c (kinact/KI=0.88min1mM1k_{\text{inact}}/K_I = 0.88 \, \text{min}^{-1}\text{mM}^{-1}) .

  • Mechanism: Irreversible binding via a covalent adduct (34) formed after two deprotonation steps involving catalytic lysine residues .

Table 2: Comparative Inhibition Kinetics

Compoundkinactk_{\text{inact}} (min1^{-1})KIK_I (mM)kinact/KIk_{\text{inact}}/K_I (min1^{-1}mM1^{-1})
6c0.881.000.88
10b4.731.004.73

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